molecular formula C14H18N4O B2897148 1-[3-(Pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine CAS No. 1272241-02-7

1-[3-(Pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine

Cat. No. B2897148
CAS RN: 1272241-02-7
M. Wt: 258.325
InChI Key: CJJBWNDHRGJNQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[3-(Pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine” is a chemical compound with the molecular formula C14H18N4O. It has a molecular weight of 258.32 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “1-[3-(Pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine” consists of a cyclohexan-1-amine group attached to a 1,2,4-oxadiazol-5-yl group, which is further connected to a pyridin-3-ylmethyl group .

Scientific Research Applications

Organic Synthesis and Catalyst Development

Catalysis and Synthesis Approaches

The compound and its derivatives are utilized in the synthesis of various heterocyclic compounds, demonstrating its utility as a precursor or intermediate in organic synthesis. For example, it has been involved in the solvent-free synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives under mild conditions, highlighting its role in facilitating efficient reaction processes (Ghorbani‐Vaghei & Amiri, 2014).

Medicinal Chemistry and Biological Applications

Anticancer Activity

Various studies have synthesized and evaluated derivatives for anticancer activities. Piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, incorporating pyridin-3-ylmethyl groups, have shown promising anticancer properties against multiple cancer cell lines (Kumar et al., 2013). Additionally, the synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, featuring pyridin-4-yl substituents, has been explored for their potential anticancer effects, with some derivatives showing significant cytotoxicity against cancer cells (Abdo & Kamel, 2015).

Materials Science and Sensing Applications

Fluorescent Sensing

A novel fluorescent dye based on the pyrazolo[3,4-b]quinoline skeleton, which may include similar structural motifs as 1-[3-(Pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine, has been developed for the detection of small inorganic cations in highly polar solvents, showcasing the compound's potential in the design of new fluorescent sensors (Mac et al., 2010).

properties

IUPAC Name

1-[3-(pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c15-14(6-2-1-3-7-14)13-17-12(18-19-13)9-11-5-4-8-16-10-11/h4-5,8,10H,1-3,6-7,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJBWNDHRGJNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)CC3=CN=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine

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